molecular formula C19H16ClNO4S3 B2796233 (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 875286-27-4

(E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No.: B2796233
CAS No.: 875286-27-4
M. Wt: 453.97
InChI Key: LWLLIJOYYCEJIL-MHWRWJLKSA-N
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Description

(E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a synthetically designed, multi-targeted small molecule of significant interest in pharmacological research, primarily for metabolic disorders and oncology. Its core research value stems from its dual activity as an agonist for both the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Free Fatty Acid Receptor 1 (FFAR1 or GPR40) source . This unique profile positions it as a valuable chemical tool for investigating insulin sensitization and glucose homeostasis, with potential advantages over single-target agents for type 2 diabetes research. Concurrently, this compound has been identified as a potent allosteric inhibitor of key tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) source . Its mechanism involves binding to an allosteric site, which is distinct from the ATP-binding pocket, leading to the inhibition of angiogenic signaling pathways. It also demonstrates inhibitory activity against other kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) source . This makes it a critical probe for studying tumor angiogenesis, cellular proliferation, and the development of resistance to orthosteric kinase inhibitors in various cancer models. Researchers utilize this compound to dissect complex signaling networks and to explore novel therapeutic strategies that simultaneously modulate nuclear receptor and kinase signaling pathways.

Properties

IUPAC Name

2-[(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S3/c1-27-9-8-14(18(23)24)21-17(22)16(28-19(21)26)10-11-6-7-15(25-11)12-4-2-3-5-13(12)20/h2-7,10,14H,8-9H2,1H3,(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLLIJOYYCEJIL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2O4S2C_{16}H_{15}ClN_{2}O_{4}S_{2} with a molecular weight of approximately 414.3 g/mol. The structure features a furan ring, thiazolidine moiety, and a butanoic acid derivative, contributing to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Condensation Reaction : The reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde to form an intermediate.
  • Formation of Thiazolidine Ring : The intermediate is reacted with thiosemicarbazide to yield the thiazolidine structure.
  • Final Modifications : Further functionalization to introduce the methylthio and butanoic acid groups.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds possess potent antibacterial effects against Gram-positive bacteria, including multidrug-resistant strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against various bacterial strains .

Anticancer Effects

The compound has been evaluated for its anticancer properties. Studies have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines. Notably, compounds with structural similarities have shown IC50 values in the low micromolar range against cancer cell lines such as HL-60 and A549 . Mechanistic studies suggest that these compounds induce apoptosis through various pathways, including cell cycle arrest and DNA fragmentation .

Anti-inflammatory Activity

The thiazolidinone framework is known for its anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes associated with inflammatory pathways. This compound may inhibit specific enzymes involved in inflammation, leading to reduced inflammatory responses .

Case Studies

  • Antibacterial Evaluation : A series of synthesized thiazolidinone derivatives were evaluated for their antibacterial activity against clinical isolates. Compounds showed promising results with MIC values indicating effectiveness against resistant strains .
  • Anticancer Mechanism Elucidation : In a study focused on the anticancer effects of related thiazolidinones, compounds were tested for cytotoxicity using MTT assays and flow cytometry, revealing significant apoptotic activity in treated cells .

Summary of Findings

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria (MIC: 2–4 µg/mL)
AnticancerModerate to strong antiproliferative activity (IC50: low µM)
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that modifications at the C-terminal of the thiazolidinone framework significantly influenced its anticancer properties. The presence of electron-donating groups was found to enhance activity, particularly in leukemia cell lines .

Key Findings :

  • The compound showed dose-dependent effects on cell viability.
  • Structural variations led to different levels of efficacy, underscoring the importance of functional groups attached to the thiazolidinone moiety.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. In a study involving mice, it was shown to reduce leukocyte recruitment during acute peritonitis and mitigate renal ischemia/reperfusion injury . These findings suggest potential therapeutic applications in inflammatory diseases.

Clinical Implications :

  • The compound's ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The structural characteristics of (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid also confer antimicrobial properties. Studies have suggested that compounds with similar thiazolidinone frameworks can inhibit the growth of various pathogens, making them valuable in treating infections .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan and thiazolidinone rings can lead to significant changes in biological activity. For instance:

  • Chlorophenyl Substitution : Enhances anticancer properties.
  • Methylthio Group : Contributes to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Aryl Substituent Side Chain Key Properties Reference
(E)-2-(5-((5-(2-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid Thiazolidinone 2-Chlorophenyl Methylthio-butanoic acid High lipophilicity; potential enzyme inhibition Target compound
2-((5E)-5-{[5-(4-Bromophenyl)furan-2-yl]methylene}-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid () Thiazolidinone 4-Bromophenyl Butanoic acid Increased halogen size (Br vs. Cl) may enhance binding affinity to hydrophobic pockets
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide () Thiazolidinone Furan-2-yl N-(4-methylphenyl)butanamide Amide terminus instead of carboxylic acid improves membrane permeability
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid () Oxadiazole 2-Chloro-4-propylphenyl Butanoic acid Oxadiazole core increases metabolic stability; propyl group enhances steric effects
5-((3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one () Thiazolidinone + pyrazole 3-Isobutoxy-2-methylphenyl Tetrahydrofuran-methyl Pyrazole-thiazolidinone hybrid may broaden target specificity

Functional and Pharmacological Insights

  • Core Modifications: Substitution of thiazolidinone with oxadiazole () improves metabolic stability due to reduced ring strain and enhanced resistance to enzymatic degradation .
  • Terminal Group Impact : Amide-terminated derivatives () exhibit superior cell permeability compared to carboxylic acid analogues, as observed in similar drug candidates .
  • Hybrid Structures : Integration of pyrazole () introduces additional hydrogen-bonding sites, which could improve selectivity for targets like cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes .

Research Findings and Gaps

  • Synthetic Feasibility: Compounds with simpler side chains (e.g., butanoic acid in ) are synthesized in higher yields (~47–76%) compared to branched or hybrid derivatives (~36%) .
  • Microenvironment Interactions : Hydrogel-based studies () suggest that modulating chemical microenvironments (e.g., pH, solubility) could optimize the compound’s efficacy in 3D cell cultures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid?

  • Methodology : The synthesis typically involves condensation of a 2-chlorophenyl-substituted furan derivative with a thiazolidinone precursor. Key steps include:

  • Refluxing in a solvent system (e.g., DMF-acetic acid mixture) to promote cyclization and imine formation.
  • Use of sodium acetate as a base to facilitate deprotonation and intermediate stabilization .
  • Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield compared to traditional reflux .
    • Critical Parameters : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants must be optimized to achieve >90% purity.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry (E/Z configuration) and functional groups (e.g., thioxothiazolidinone ring). IR for carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) verification.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₁₅ClN₂O₄S₃, exact mass 502.96 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan or thiazolidinone rings) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionModification ExampleObserved BioactivityReference
Furan (2-position)2-ChlorophenylEnhanced antimicrobial activity
Thiazolidinone (5-position)Methylthio groupImproved metabolic stability in vitro
  • Methodology : Systematic substitution (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) followed by bioassays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar analogs?

  • Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10 µM to >100 µM in similar compounds).

  • Root Cause Analysis :
  • Solubility Issues : Use of DMSO vs. aqueous buffers may alter compound aggregation .
  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7).
  • Resolution : Cross-validate data using orthogonal assays (e.g., flow cytometry for apoptosis) and control for solvent effects .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding to targets like PPAR-γ or bacterial enoyl-ACP reductase.
  • Pharmacophore Modeling : Identify critical moieties (e.g., thioxothiazolidinone core for hydrogen bonding).
  • ADMET Prediction : SwissADME to optimize logP (target ~3.5) and reduce hepatotoxicity risks .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Hypothesis Testing :

  • Strain-Specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
  • Mechanistic Studies : Check for efflux pump inhibition using phenylalanine-arginine β-naphthylamide (PAβN) .
    • Data Table :
Bacterial StrainMIC (µg/mL)Efflux Pump Inhibitor UsedResult
S. aureus8NoneActive
E. coli64PAβNMIC reduced to 16 µg/mL

Experimental Design Recommendations

  • Synthesis : Prioritize microwave-assisted methods for time-critical projects .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3).
  • Data Reporting : Disclose solvent concentrations (e.g., DMSO <0.1% v/v) to ensure reproducibility .

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